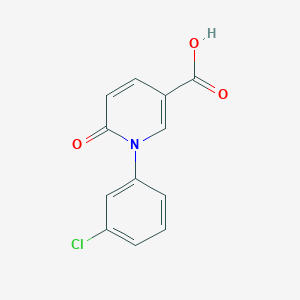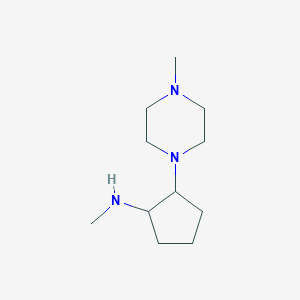![molecular formula C14H19N3 B1464673 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile CAS No. 1281409-66-2](/img/structure/B1464673.png)
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile
Descripción general
Descripción
“3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” is an organic compound that belongs to the class of compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a small molecule and is considered experimental .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” involves hydrogen bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .
Chemical Reactions Analysis
The compound “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile” has been identified as a potential inhibitor of cancer Osaka thyroid kinase . It plays a major role in the TNF-alpha production through the MEK, ERK pathway and the production of other pro-inflammatory cytokines such as IL-1 beta .
Aplicaciones Científicas De Investigación
Cancer Research
This compound has shown potential as an inhibitor of the Cancer Osaka Thyroid (COT) kinase, which is implicated in the production of pro-inflammatory cytokines and plays a significant role in inflammatory diseases and cancer. It has been identified through molecular docking studies as a potent inhibitor, suggesting its use in developing new anticancer agents .
Pharmacology
In pharmacological research, the compound’s interaction with serine/threonine-protein kinase Chk1 has been noted. Although its exact pharmacodynamics are not well-documented, its binding actions suggest a role in modulating kinase activity, which is crucial in cell cycle regulation and cancer therapy .
Neuroscience
While specific applications in neuroscience are not detailed in the available data, the compound’s structural features suggest it could be explored for its interactions with neural receptors or enzymes, given the importance of piperidine derivatives in medicinal chemistry related to neurological conditions .
Medicinal Chemistry
The compound’s structure, featuring a piperidine ring, is commonly found in molecules with significant pharmacological activity. It could serve as a scaffold for developing new therapeutic agents, particularly due to its amine group that allows for easy modification and conjugation with other pharmacophores .
Materials Science
Although direct applications in materials science are not explicitly mentioned, the compound’s potential for functionalization could be of interest for creating novel materials, especially in the context of bioconjugation and the development of smart drug delivery systems .
Drug Development
It serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras), which are a new class of drugs that target proteins for degradation. This application is particularly relevant in the context of targeted cancer therapies .
Molecular Biology
The compound’s ability to bind with protein kinases suggests its utility in studying protein phosphorylation, a process vital for regulating cellular activities such as transcription, translation, and signal transduction pathways .
Synthetic Chemistry
Piperidine derivatives like this compound are valuable in synthetic chemistry for their versatility and reactivity. They can be used to synthesize a wide range of complex molecules, potentially leading to the discovery of new drugs and materials .
Propiedades
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-12-4-6-17(7-5-12)11-14-3-1-2-13(8-14)10-16/h1-3,8,12H,4-7,9,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGPABVBNEXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)

![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)


